5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
3-Hexyl-4-methyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a hexyl group at the 3-position and a methyl group at the 4-position, along with a thione group at the 5-position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a hydrazide with carbon disulfide, followed by cyclization with an alkylating agent to introduce the hexyl and methyl groups . The reaction conditions often require a base such as potassium hydroxide and a solvent like ethanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-4-methyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-Hexyl-4-methyl-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development, particularly as an antifungal and anticancer agent.
Mechanism of Action
The mechanism of action of 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets through its thione and triazole groups. These groups can form non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
- 3-Methyl-1H-1,2,4-triazole-5-thiol
- 1H-1,2,4-Triazole-3-thiol
- 3,5-Dimethyl-4H-1,2,4-triazole
Comparison: Compared to its analogs, 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring enhanced surface hydrophobicity, such as in the flotation recovery of copper minerals . Additionally, the combination of hexyl and methyl groups may enhance its biological activity compared to simpler triazole derivatives.
Properties
IUPAC Name |
3-hexyl-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-3-4-5-6-7-8-10-11-9(13)12(8)2/h3-7H2,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFAWIILZVUJLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NNC(=S)N1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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